tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a thiazole moiety and an ethoxycarbonyl group
Preparation Methods
The synthesis of tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiazole moiety and the ethoxycarbonyl group. The reaction conditions often involve the use of reagents such as tert-butyl chloroformate, ethyl chloroformate, and thiazole derivatives. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application[3][3] .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate include:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the piperidine ring with the thiazole moiety and ethoxycarbonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H24N2O4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H24N2O4S/c1-5-21-14(19)12-10-23-13(17-12)11-7-6-8-18(9-11)15(20)22-16(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
YDDGKAGSHJTCLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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